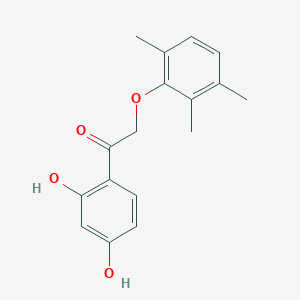
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one, also known as 2,4-D, is an organic compound commonly used as a herbicide in agricultural, forestry, and turf management. It is a phenoxy herbicide that is highly effective in controlling broadleaf weeds, but it can also be toxic to other plants, animals, and humans.
科学的研究の応用
Polymer Synthesis and Macromolecular Design
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one has been utilized in the synthesis of polymers with controlled molecular architecture, specifically in dendritic macromolecules. The compound is used to create polyether dendritic fragments, allowing for control over the nature and placement of peripheral groups of the molecule (Hawker & Fréchet, 1990).
Antioxidant Properties
This compound demonstrates potential antioxidant properties. In a study, its structurally related bisphenol exhibited significant radical-scavenging activity, indicating the compound's potential in antioxidant applications (Lucarini et al., 2001).
Marine Natural Products and Radical-Scavenging Activity
Highly brominated mono- and bis-phenols, which structurally resemble 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one, have been characterized from marine red algae. These compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one and others, exhibit potent radical-scavenging activity (Duan, Li & Wang, 2007).
Metabolism Studies
The compound has been involved in the synthesis of radiolabeled compounds like hydroxytyrosol, aiding in metabolism and bioavailability studies. Radiolabeled versions allow for sensitive analytical methods and better understanding of metabolic pathways (Tuck, Tan & Hayball, 2000).
Crystallography
In crystallography, compounds similar to 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one have been used to create complex hydrogen-bonded structures, demonstrating their utility in studying molecular interactions and crystal design (Bényei et al., 1998).
Environmental Impact
The compound's derivatives, like 2,4-Dihydroxybenzophenone, have been studied for their transformation and genotoxicity in environmental conditions such as swimming pool water, indicating the importance of understanding the environmental impact of such compounds (Sun et al., 2019).
Degradation Studies
In studies focused on degradation mechanisms, derivatives of this compound have been used as model compounds to understand the degradation of phenolic structures, particularly in lignin substructures, which is crucial for understanding natural decomposition processes (Kawai, Umezawa & Higuchi, 1988).
Organic Synthesis
This compound serves as an important structural fragment in the synthesis of other complex organic compounds, such as antiosteoporosis drugs, demonstrating its utility in medicinal chemistry (Guo, 2012).
Molecular Design for Heavy Metal Extraction
Similar compounds have been used in the molecular design for selective extraction of heavy metals like lead (II), indicating potential applications in environmental remediation and heavy metal detection (Hayashita et al., 1999).
特性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-4-5-11(2)17(12(10)3)21-9-16(20)14-7-6-13(18)8-15(14)19/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMLEQCHVMWMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)C2=C(C=C(C=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

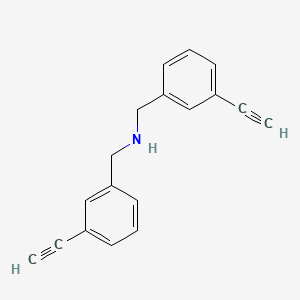
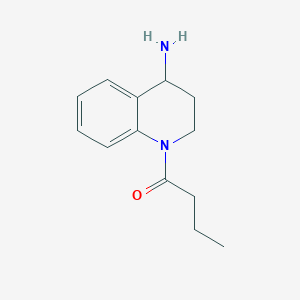
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)

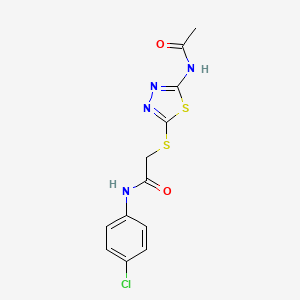
![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

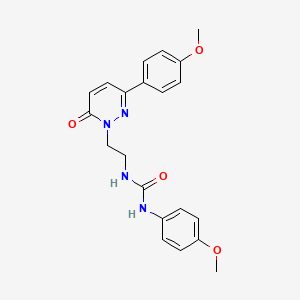
![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)